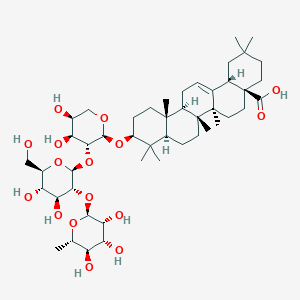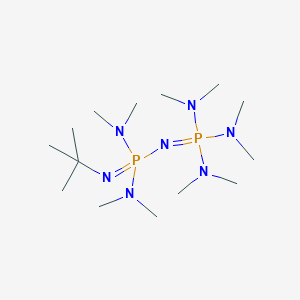
2-Bromo-5-fluorobenzoyl chloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to "2-Bromo-5-fluorobenzoyl chloride" often involves halogenation and functional group transformations. For instance, a study described the development of a new fluorosulfonylation reagent, showcasing the potential for creating functionalized molecules through innovative synthetic routes (Leng & Qin, 2018). Similarly, the synthesis of 2-bromo-3-fluorobenzonitrile via bromodeboronation demonstrates the versatility of halogen-containing compounds in organic synthesis (Szumigala et al., 2004).
Molecular Structure Analysis
The molecular structure of halogenated benzoyl chlorides, including those similar to "2-Bromo-5-fluorobenzoyl chloride," has been a subject of investigation. Gas electron diffraction studies, aided by quantum chemical calculations, have revealed insights into the conformational preferences and structural characteristics of these molecules (Johansen, Dahl, & Hagen, 2013).
Chemical Reactions and Properties
The reactivity of "2-Bromo-5-fluorobenzoyl chloride" and related compounds is influenced by the presence of halogen atoms, which can partake in various chemical reactions. The study on the annulative coupling of 2-arylbenzoyl chlorides with alkynes to form phenanthrene derivatives highlights the potential for constructing complex aromatic systems, showcasing the utility of halogenated benzoyl chlorides in synthetic chemistry (Nagata et al., 2014).
Wissenschaftliche Forschungsanwendungen
Molecular Conformational Structures Analysis :
- Studies on similar compounds such as 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride reveal insights into their gas phase molecular structures and conformational compositions. These studies employ techniques like gas electron diffraction and quantum chemical calculations (Johansen, Dahl, & Hagen, 2013).
Synthesis of Organic Compounds :
- 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new reagent developed for fluorosulfonylation, has potential for use in regioselective synthesis of compounds, demonstrating the versatility of bromo- and fluoro-substituted chemicals in organic synthesis (Leng & Qin, 2018).
Pharmacological Applications :
- The synthesis of specific compounds like N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide illustrates the application of bromo- and fluoro-substituted benzoyl chlorides in developing potential pharmacologically active molecules (Akinboye et al., 2009).
Halodeboronation Studies :
- Research on the halodeboronation of aryl boronic acids, including the synthesis of 2-bromo-3-fluorobenzonitrile, demonstrates the application of bromo- and fluoro-substituted compounds in creating aryl bromides and chlorides (Szumigala et al., 2004).
Polytypic Form Studies in Crystallization :
- Investigation of crystallization pathways, such as in the study of 4-fluorobenzoyl chloride, highlights the role of fluorine and bromine in stabilizing different crystalline forms (Dikundwar & Row, 2014).
Protective Groups in Synthesis :
- Fluorobenzoyl groups, including those derived from compounds like 4-fluorobenzoyl chloride, have been studied as protective groups in the synthesis of glycopeptides, showing their potential to suppress unwanted reactions like beta-elimination (Sjölin & Kihlberg, 2001).
Safety And Hazards
2-Bromo-5-fluorobenzoyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Protective equipment such as gloves and protective clothing should be worn .
Eigenschaften
IUPAC Name |
2-bromo-5-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFDGTIOMAVGAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378778 | |
| Record name | 2-bromo-5-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluorobenzoyl chloride | |
CAS RN |
111771-13-2 | |
| Record name | 2-Bromo-5-fluorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111771-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-5-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoyl chloride, 2-bromo-5-fluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI)](/img/structure/B50382.png)



![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)


![(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B50401.png)

![1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]-](/img/structure/B50408.png)


